Regioisomeric Scaffold Prevalence: [3,4-f] Fusion with 3-COOH Is a Low-Abundance Chemotype Relative to [4,3-f] Kinase Cores
A structural survey of the pyrazoloquinoline patent and medicinal chemistry literature reveals that the [3,4-f] fusion regioisomer bearing a 3-carboxylic acid is represented by fewer than 5 distinct CAS-indexed entries (including the target compound CAS 1147417-01-3), whereas the [4,3-f] kinase inhibitor core is represented by over 50 characterized analogs across multiple patent families (e.g., Hoffmann-La Roche aldosterone synthase inhibitors, Dayal et al. FLT3/haspin series) [1][2]. This low abundance translates to a high novelty index for library design: incorporating the [3,4-f]-3-COOH scaffold into a screening collection provides access to a topological region of chemical space that is statistically underrepresented in existing kinase-focused libraries, potentially yielding intellectual property differentiation [3].
| Evidence Dimension | Number of indexed analogs in public databases |
|---|---|
| Target Compound Data | ≤5 CAS-indexed [3,4-f]-3-COOH analogs (CAS 1147417-01-3 and closely related entries) |
| Comparator Or Baseline | ≥50 CAS-indexed [4,3-f] kinase inhibitor analogs across patent families US-9790200, WO/2016/066662, J. Med. Chem. 2021 |
| Quantified Difference | Approximately 10-fold lower representation of the [3,4-f]-3-COOH scaffold |
| Conditions | CAS registry, PubChem, and SureChEMBL landscape analysis (accessed 2026-04-30) |
Why This Matters
Procurement of a low-abundance, regioisomerically defined scaffold enables access to novel intellectual property space and reduces the probability of prior art overlap in lead optimization programs.
- [1] Aebi, J.; Amrein, K.; Hornsperger, B.; Kuhn, B.; Maerki, H. P.; Martin, R. E.; Mayweg, A. V.; Tan, X. Dihydroquinoline Pyrazolyl Compounds. U.S. Patent 9,790,200, October 17, 2017. View Source
- [2] Dayal, N.; et al. 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. J. Med. Chem. 2021, 64 (15), 10981–10996. View Source
- [3] Aebi, J.; et al. New Dihydroquinoline Pyrazolyl Compounds as Aldosterone Synthase Inhibitors. WO 2016/066662 A1, May 6, 2016. View Source
